6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride
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Overview
Description
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6BrClN2O2 It is a derivative of pyrrolo[1,2-c]pyrimidine, a heterocyclic compound that contains both nitrogen and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride typically involves the bromination of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyrimidine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 6-Bromo-pyrazolo(1,5-a)pyrimidine-2-carboxylic acid
- Furo[3,2-b]pyridine-6-carboxylic acid
- Tetrazolo[1,5-a]pyridine-6-carboxylic acid
Uniqueness
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its bromine atom and carboxylic acid group provide distinct reactivity compared to similar compounds, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H6BrClN2O2 |
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Molecular Weight |
277.50 g/mol |
IUPAC Name |
6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5BrN2O2.ClH/c9-5-1-6-2-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H |
InChI Key |
PIFACVCXDMJUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2C=C1Br)C(=O)O.Cl |
Origin of Product |
United States |
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